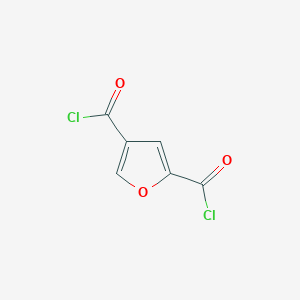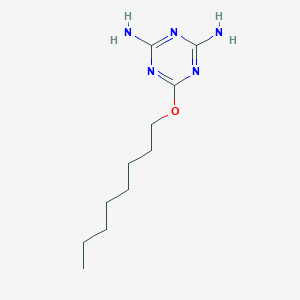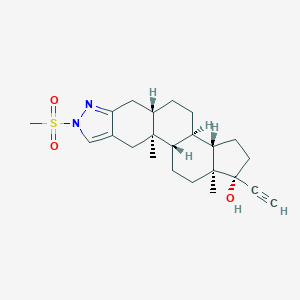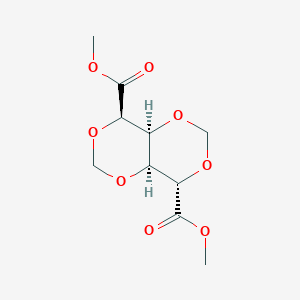
5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-one derivatives involves multi-step chemical reactions, starting with specific key intermediates. For example, the synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has been described to involve the conversion of key intermediates through treatments like N,N-dimethylformamide--thionyl chloride and subsequent hydrogenolysis (Grivsky et al., 1980). These methods highlight the general approach to synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of pyrimidin-4(3H)-one derivatives has been elucidated using techniques such as X-ray analysis. For instance, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives were confirmed by X-ray analysis, demonstrating the effectiveness of such methods in determining the structure of complex organic compounds (Jianchao Liu, H. He, M. Ding, 2007).
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns and Structural Analysis
Research on compounds similar to 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, such as 2,4-diaminopyrimidines, has focused on understanding hydrogen-bonding patterns and structural characteristics. For example, studies on trimethoprim picolinate and related compounds have detailed the hydrogen-bonding interactions and crystal structures, providing insights into the molecular foundations of their activities and potential applications in designing drugs with specific target interactions (Hemamalini, Muthiah, & Lynch, 2006).
Synthesis of Novel Derivatives
The synthetic versatility of pyrimidine derivatives allows for the creation of a broad range of compounds with varied biological activities. Research into the synthesis of novel 2-substituted thieno and pyrido pyrimidin-4(3H)-one derivatives, for instance, has yielded new molecules through aza-Wittig reactions, highlighting the potential for discovering compounds with enhanced pharmacological profiles (Liu, He, & Ding, 2007).
Antiviral and Antitumor Activity
The exploration of antiviral and antitumor activities of pyrimidin-4(3H)-one derivatives represents a significant area of research. Investigations into the reactions of 5,6-diaminopyrimidin-4(3H)-one derivatives have identified compounds with promising in vitro antiviral activity. These studies contribute to the ongoing search for effective treatments against various viral infections and cancer types (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999).
Photooxygenation and Chemical Transformations
Research into the photooxygenation of diamino pyrimidines has led to the discovery of new chemical transformations, producing compounds like triazinyl ketones and dihydropyrimidinones. These findings not only expand the chemical repertoire of pyrimidine modifications but also open new pathways for synthesizing compounds with potential biological and industrial applications (Oppenländer, Pfoertner, & Schönholzer, 1988).
Inhibitors of Folate Metabolizing Enzymes
The synthesis of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives as inhibitors of folate metabolizing enzymes exemplifies the application of pyrimidine derivatives in medicinal chemistry. These compounds have been evaluated as potential inhibitors of enzymes critical to folate metabolism, highlighting the role of pyrimidine derivatives in developing new therapeutic agents (Gangjee, Wang, Queener, & Kisliuk, 2006).
Propiedades
IUPAC Name |
4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZOEKLCUJRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482605 | |
| Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | |
CAS RN |
57075-34-0 | |
| Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)



![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)





![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)